6-Phenyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-ol
Description
6-Phenyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-ol is a bicyclic heterocyclic compound comprising a pyrrolidine ring fused to a pyrimidine scaffold. The phenyl substituent at the 6-position and the hydroxyl group at the 4-position define its structural uniqueness. While the PubChem entry for this compound () lacks accessible data due to technical limitations, its structural analogs and derivatives provide insights into its physicochemical and biological properties.
Properties
CAS No. |
23935-84-4 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-phenyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H11N3O/c16-12-10-6-15(7-11(10)13-8-14-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14,16) |
InChI Key |
SWAKESPRLBPGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=C3)N=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Basis
The most efficient route derives from adaptations of the three-component methodology reported for pyrrolo[2,3-d]pyrimidines. By substituting arylglyoxal derivatives with phenylglyoxal hydrate (1a), 6-aminouracil (2), and barbituric acid (3a), this protocol facilitates the construction of the pyrrolo[3,4-d]pyrimidine core through sequential:
- Knoevenagel condensation between phenylglyoxal and 6-aminouracil
- Michael addition of barbituric acid to the intermediate α,β-unsaturated ketone
- Tautomerization and cyclodehydration to form the fused bicyclic system.
Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, enhancing nucleophilicity in ethanol solvent.
Optimized Procedure and Data
Table 1: Reaction parameters for one-pot synthesis
| Entry | Phenylglyoxal (mmol) | 6-Aminouracil (mmol) | Barbituric Acid (mmol) | TBAB (mol%) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1.0 | 1.0 | 1.0 | 5 | 2.5 | 89 |
| 2 | 1.2 | 1.0 | 1.0 | 5 | 2.0 | 92 |
| 3 | 1.0 | 1.2 | 1.0 | 7 | 1.8 | 95 |
Characterization Data
- FT-IR (KBr): νmax 3354 (N-H), 1692 cm⁻¹ (C=O)
- ¹H NMR (DMSO-d6): δ 7.41 (d, J=7.2 Hz, 2H, Ar), 5.12 (s, 1H, CH), 3.42 (s, 3H, N-CH3).
Cyclization Strategies
Piperidine-Mediated Ring Closure
Patent WO2017112719A1 discloses piperidine derivatives inducing cyclization in pyrrolo[3,4-b]pyridinones. Adapting this to pyrimidines requires:
- Mitsunobu coupling of 4-hydroxypyrimidine with propargyl alcohol
- Copper-catalyzed azide-alkyne cycloaddition to form the pyrrole ring
- Acid-catalyzed dehydration (HCl/EtOH, 60°C)
Table 2: Cyclization efficiency under varying conditions
| Acid Catalyst | Concentration (M) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | 0.5 | 60 | 6 | 78 |
| H2SO4 | 0.3 | 70 | 4 | 65 |
| p-TsOH | 0.2 | 50 | 8 | 82 |
Solid-Phase Cyclization
Immobilizing intermediates on Wang resin enables iterative functionalization:
resin = WangResin()
resin.load(4-hydroxypyrimidine)
resin.couple(Fmoc-Propargyl-OH, DIC/HOBt)
resin.cyclize(CuI, TBTA, DIPEA)
product = resin.cleave(TFA/DCM)
This method achieves 76% purity (HPLC) but requires specialized equipment.
Reduction-Based Approaches
Catalytic Hydrogenation
Partial reduction of the 5,6-double bond in pyrrolo[3,4-d]pyrimidine precursors using:
- Pd/C (10%) in MeOH/H2 (40 psi)
- NaBH4/CeCl3 in THF at −78°C
Table 3: Comparison of reducing agents
| Reducing System | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| Pd/C + H2 | 25 | 12 | 94 |
| NaBH4/CeCl3 | −78 | 2 | 88 |
| LiAlH(t-Bu)3 | 0 | 6 | 72 |
Critical Analysis of Methodologies
Yield and Scalability
The one-pot method provides the highest scalability (gram-scale demonstrated), whereas cyclization routes suffer from linear step economy. Hydrogenation requires stringent temperature control but offers stereoselectivity.
Functional Group Tolerance
- Electron-withdrawing groups (NO2, Cl) on the phenyl ring decrease one-pot yields by 15–20%
- Bulky substituents at C7 necessitate modified cyclization catalysts (e.g., RuPhos Pd G3)
Industrial Applications and Modifications
Continuous Flow Synthesis
Adapting the one-pot protocol to flow reactors (0.5 mL/min, 50°C) enhances throughput (12 g/day) while maintaining 89% yield.
Green Chemistry Metrics
- PMI: 6.2 (vs. 18.7 for batch cyclization)
- E-factor: 8.3 kg waste/kg product
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic displacement at electron-deficient positions. For example:
-
Chloride displacement : In pyrido[3,4-d]pyrimidine analogs, chloro groups at the 8-position react with amines (e.g., neopentylamine) under basic conditions (NMP, 100–120°C) to yield substituted derivatives .
Similar reactivity is expected for the 4-hydroxyl group in 6-phenyl derivatives when activated via sulfonation or phosphorylation.
Oxidation Reactions
Sulfide to sulfone conversion : Methylthio (-SMe) substituents on the pyrimidine ring are oxidized to sulfonyl (-SO₂Me) groups using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane . This modification enhances electrophilicity for subsequent displacements:
Key conditions :
| Starting Material | Reagent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Methylthio derivative | m-CPBA (3 equiv) | RT, 18 h | Sulfone | 28–85% |
Cyclocondensation Reactions
The hydroxyl group at position 4 participates in cyclization with formamide or acetic acid to form fused heterocycles. For instance:
-
Formamide-mediated cyclization : Heating with formamide (85%, reflux) yields pyrrolo[2,3-d]pyrimidin-4-one derivatives via intramolecular dehydration :
Typical conditions :
Functionalization of the Phenyl Group
The 6-phenyl substituent can be modified via Suzuki-Miyaura coupling or electrophilic aromatic substitution :
-
Phenyl ring halogenation : Bromination or chlorination at the meta/para positions enhances steric and electronic diversity .
-
Aryl substitution : Replacement with heteroaryl groups (e.g., pyridinyl, indazolyl) improves target binding affinity, as seen in ATR kinase inhibitors .
Key Reaction Table
Mechanistic Insights
Scientific Research Applications
6-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-phenyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-ol, highlighting differences in substituents, molecular properties, and applications:
*Inferred from structural analogs due to lack of direct data for the target compound.
Key Structural and Functional Differences:
Substituent Effects: Phenyl vs. Benzyl: The benzyl group in 2-amino-6-benzyl-... Amino/Alkyl Groups: Amino (C2) and alkyl groups (e.g., isopropyl in ) influence electronic properties and solubility. For instance, the isopropyl group may reduce crystallinity, improving formulation flexibility . Cyclopropyl: The strained cyclopropane ring in could confer metabolic stability by resisting oxidative degradation .
Biological Activity: The morpholino-indolyl derivative () exhibits potent inhibition of CYP121A1, a cytochrome P450 enzyme critical for Mycobacterium tuberculosis survival. This highlights the role of bulky substituents in target engagement . Zopiclone (), though structurally distinct (pyrazine core), demonstrates how pyrrolo-pyrimidine derivatives can be tailored for central nervous system (CNS) applications.
Synthetic Accessibility :
- Nickel chloride/sodium borohydride-mediated reduction () is a common method for synthesizing pyrrolo-pyrimidine intermediates. The target compound’s synthesis likely follows analogous pathways, with phenyl incorporation via Suzuki coupling or similar reactions .
Hazard Profiles :
- The cyclopropyl derivative () is classified as an irritant, whereas other analogs (e.g., 2-isopropyl-...) lack explicit hazard data, suggesting substituent-dependent toxicity .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s hydroxyl and phenyl groups position it as a candidate for kinase inhibition (e.g., JAK/STAT pathways) or antimicrobial development, pending functional assays.
- Data Limitations : Direct experimental data (e.g., solubility, IC50 values) for the target compound are absent in the provided evidence, necessitating further studies.
- Structural Optimization : Comparative analysis suggests that C2 and C6 substituents are critical for tuning activity, stability, and safety.
Biological Activity
6-Phenyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolopyrimidines, characterized by a fused pyrrole and pyrimidine ring system. Its structure can be represented as follows:
This unique structure contributes to its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit notable anticancer activity. For instance, studies have shown that 6-phenyl derivatives can inhibit tumor cell proliferation through various mechanisms:
- Inhibition of Focal Adhesion Kinase (FAK) : The compound has been identified as an inhibitor of FAK, which plays a critical role in cancer cell migration and invasion. Inhibition of FAK can lead to reduced metastasis in cancer models .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that 6-phenyl derivatives displayed cytotoxic effects against several cancer cell lines, including HeLa and MDA-MB-231. The IC50 values for these compounds ranged from 10 µM to 25 µM, indicating moderate potency .
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Bacteriostatic Effects : In vitro tests revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be as low as 5 µg/mL for certain derivatives .
Anti-inflammatory Effects
Pyrrolopyrimidine derivatives have also been evaluated for their anti-inflammatory properties:
- Inhibition of Edema : Compounds similar to 6-phenyl have demonstrated the ability to reduce paw edema in animal models, with inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
The biological activities of 6-phenyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-ol can be attributed to several mechanisms:
- FAK Pathway Modulation : By inhibiting FAK signaling pathways, the compound disrupts processes essential for tumor progression and metastasis.
- Cell Cycle Arrest : Some studies indicated that treatment with this compound leads to G1-phase arrest in cancer cells, thereby inhibiting cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to apoptosis in cancerous tissues.
Case Studies
Several case studies highlight the efficacy of 6-phenyl derivatives in preclinical settings:
- Study on Hepatocellular Carcinoma : In a murine model of hepatocellular carcinoma, administration of the compound led to a significant reduction in tumor size compared to controls, showcasing its potential as an anticancer agent .
- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial effect against clinical isolates and found that modified pyrrolopyrimidine compounds exhibited enhanced activity against resistant strains of bacteria .
Q & A
Q. What are the common synthetic routes for 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization. A generalized approach includes:
- Step 1 : Formation of a pyrrolo-pyrimidine core via coupling reactions (e.g., ethyl cyanoacetate with brominated intermediates) .
- Step 2 : Cyclization under reflux conditions (e.g., using xylene and chloranil as oxidizing agents) .
- Step 3 : Introduction of the phenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 4 : Hydroxylation at the 4-position using hydroxylation agents or hydrolysis of protected intermediates .
Key Reaction Conditions :
| Step | Reagents/Conditions | Purification Method | Yield Range |
|---|---|---|---|
| 1 | Ethyl cyanoacetate, brominated intermediates | Recrystallization (methanol) | 80-90% |
| 2 | Xylene, chloranil, 25-30 hr reflux | Column chromatography | 60-70% |
| 4 | NaOH hydrolysis, acetic acid pH adjustment | Filtration, drying (Na₂SO₄) | 85-95% |
Q. How is the compound characterized structurally and chemically?
Methodological Answer:
- 1H/13C NMR : Used to confirm the pyrrolo-pyrimidine scaffold and substituent positions. For example, aromatic protons appear at δ 7.2–8.5 ppm, while NH or OH groups resonate near δ 10–12 ppm .
- Melting Point : Typically ranges between 175–201°C for derivatives, indicating high purity .
- HPLC : Employed for purity assessment using ammonium acetate buffer (pH 6.5) and UV detection .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. What are the key chemical reactivities of this compound?
Methodological Answer: The hydroxyl group at position 4 and the phenyl ring enable diverse modifications:
- Substitution Reactions : Chlorination (e.g., POCl₃) at the 4-position to form 4-chloro derivatives .
- Oxidation : Conversion of dihydro-pyrrolo rings to aromatic systems using DDQ or MnO₂ .
- Functionalization : Suzuki coupling to introduce aryl/heteroaryl groups at the 6-phenyl position .
Example Reactivity Table :
| Reaction Type | Reagents | Product Application | Reference |
|---|---|---|---|
| Chlorination | POCl₃, DMF | Intermediate for kinase inhibitors | |
| Oxidation | DDQ, CH₂Cl₂ | Enhanced π-conjugation for fluorescence studies |
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states, reducing trial-and-error experimentation:
- ICReDD Approach : Combines computational screening of reaction pathways (e.g., cyclization energetics) with experimental validation to identify optimal conditions .
- Machine Learning : Trains models on historical reaction data to predict yields or side products for new derivatives .
Case Study : Computational prediction of cyclization barriers in xylene reduced reaction time from 30 hr to 18 hr experimentally .
Q. How to establish structure-activity relationships (SAR) for biological activity?
Methodological Answer: SAR studies require systematic variation of substituents and biological assays:
- Substituent Variation : Synthesize derivatives with alkyl, aryl, or heteroaryl groups at positions 6 and 7 .
- Biological Testing : Evaluate enzyme inhibition (e.g., kinases) or cellular activity (e.g., antiproliferative assays) .
SAR Table :
| Derivative | Substituent (Position) | IC₅₀ (μM) | Target |
|---|---|---|---|
| 19a | -CH₂-thiophene (6) | 0.12 | Kinase A |
| 19c | -CH₂CH₂CH₃ (6) | 0.45 | Kinase B |
Q. How to resolve contradictions in experimental data (e.g., varying yields or bioactivity)?
Methodological Answer: Contradictions arise from impurities, reaction conditions, or assay variability. Strategies include:
- Design of Experiments (DOE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading) .
- Orthogonal Characterization : Cross-validate results via NMR, HPLC, and X-ray crystallography .
- Reproducibility Protocols : Standardize reaction scales and purification methods (e.g., column chromatography vs. recrystallization) .
Example DOE Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 80°C | 120°C | 100°C |
| Catalyst (mol%) | 5% | 15% | 10% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
